molecular formula C8H11N3S B14610494 N-Methyl-N'-(3-methylpyridin-2-yl)thiourea CAS No. 59180-96-0

N-Methyl-N'-(3-methylpyridin-2-yl)thiourea

Cat. No.: B14610494
CAS No.: 59180-96-0
M. Wt: 181.26 g/mol
InChI Key: IHJLSRKTENXGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N’-(3-methylpyridin-2-yl)thiourea is an organic compound with the molecular formula C7H9N3S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a thiourea group attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N’-(3-methylpyridin-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pyridylamine with methyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-Methyl-N’-(3-methylpyridin-2-yl)thiourea often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(3-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N’-(3-methylpyridin-2-yl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N’-(3-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and signaling pathways, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N’-(3-methylpyridin-2-yl)thiourea is unique due to its specific structural features, such as the presence of both a methyl group and a thiourea group attached to the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

59180-96-0

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

1-methyl-3-(3-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C8H11N3S/c1-6-4-3-5-10-7(6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12)

InChI Key

IHJLSRKTENXGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.